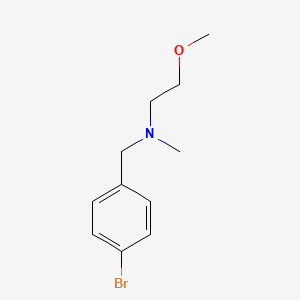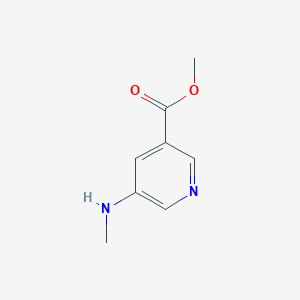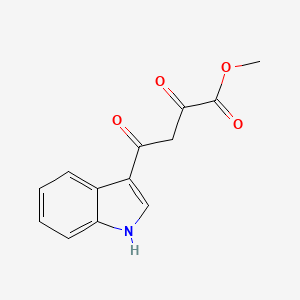
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine
Vue d'ensemble
Description
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine (NBE-MEMA) is an amine compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications in both biochemical and physiological research. NBE-MEMA is a derivative of the amine group, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons. This compound has been used in a variety of research applications, including drug design and synthesis, enzyme inhibition studies, and as a probe for membrane potentials.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has a variety of applications in scientific research. It has been used as a probe for membrane potentials, as an enzyme inhibitor, and as a tool for drug design and synthesis. N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has also been used as a tool to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. Additionally, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has been used to study the effects of drugs on cell membranes and to investigate the effects of drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is not fully understood. However, it is believed to act as a reversible inhibitor of enzymes. It is thought to interact with enzymes by forming a covalent bond with the enzyme’s active site. This interaction can either inhibit or activate the enzyme’s activity, depending on the specific enzyme and the concentration of N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine. Additionally, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has been shown to interact with cell membranes, which may be responsible for its effects on drug action and membrane potentials.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, which can lead to changes in the activity of cellular processes. Additionally, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has been shown to interact with cell membranes, which can lead to changes in the membrane potentials. Finally, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has been shown to interact with proteins, which can lead to changes in the structure and function of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has a number of advantages and limitations for use in lab experiments. One of the main advantages of N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is its versatility, as it can be used in a variety of research applications. Additionally, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is relatively easy to synthesize and can be obtained commercially. However, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine can be toxic if used in high concentrations, so it is important to use caution when handling and using this compound.
Orientations Futures
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has a variety of potential future applications in scientific research. One potential application is in drug design and synthesis, as N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine can be used to investigate the effects of drugs on cellular processes. Additionally, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine could be used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. Finally, N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine could be used to study the effects of drugs on the central nervous system, as well as to investigate the effects of drugs on cell membranes.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methoxy-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(7-8-14-2)9-10-3-5-11(12)6-4-10/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZPMTOWGXQEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214887 | |
| Record name | 4-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine | |
CAS RN |
728948-32-1 | |
| Record name | 4-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728948-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)




![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)



